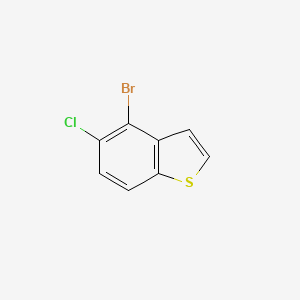

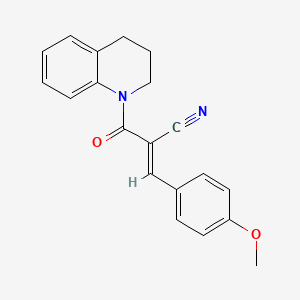

![molecular formula C13H8BrN3O2 B2604224 3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 22244-95-7](/img/structure/B2604224.png)

3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is a compound with a molecular weight of 318.13 . It belongs to the class of imidazopyridines, which are recognized as important fused bicyclic 5–6 heterocycles due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The specific synthesis process for this compound is not detailed in the search results.Molecular Structure Analysis

The InChI code for this compound is1S/C13H8BrN3O2/c14-13-12 (15-11-3-1-2-8-16 (11)13)9-4-6-10 (7-5-9)17 (18)19/h1-8H . This code provides a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound has a molecular weight of 318.13 . It should be stored at a temperature between 28°C .Applications De Recherche Scientifique

Synthesis and Rearrangements

3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is involved in the synthesis of various compounds. One study discusses the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to form imidazo[1,2-a]pyridines and indoles, highlighting the versatility of the imidazo[1,2-a]pyridine scaffold in chemical reactions (Khalafy, Setamdideh & Dilmaghani, 2002).

Functionalization Challenges and Medicinal Relevance

Imidazo[1,2-a]pyridine is a privileged structure in medicinal chemistry, known for its broad range of biological activities. A study emphasizes the challenges in functionalizing the C2 position of imidazo[1,2-a]pyridine due to its resistance to electrophilic attack, a feature that makes this compound particularly interesting for research (Sharma & Prasher, 2022).

Electrophilic Substitution Processes

A systematic study on electrophilic substitution reactions of imidazo[1,2-a]pyridine derivatives shows the impact of substituents like the 3-bromo-2-phenyl group on electrophilic substitution processes, providing insight into the reactivity and potential applications of these compounds (Salgado-Zamora et al., 2008).

Corrosion Inhibition Properties

Research into the use of imidazo[1,2-a]pyridine derivatives as corrosion inhibitors for metals has been conducted, indicating potential industrial applications. For instance, a derivative was investigated as a corrosion inhibitor for carbon steel in saline solutions, demonstrating the practical applications of these compounds in materials science (Kubba & Al-Joborry, 2020).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially influence the interaction of 3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in various chemical reactions, such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially be the pathways affected by this compound.

Pharmacokinetics

Imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry , suggesting that they may have significant molecular and cellular effects.

Action Environment

The structure of imidazo[1,2-a]pyridines suggests that they may be influenced by environmental factors . For instance, the non-planar triphenylamine unit at the C6-position of similar compounds has been found to gain a large dihedral angle with the central imidazopyridine unit, which retards the formation of molecular aggregates on the film surface .

Propriétés

IUPAC Name |

3-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrN3O2/c14-13-12(15-11-3-1-2-8-16(11)13)9-4-6-10(7-5-9)17(18)19/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYZRNQKAKPWBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

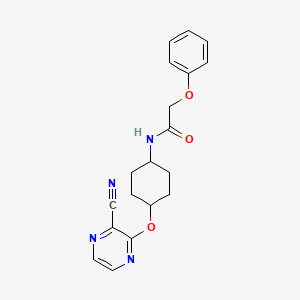

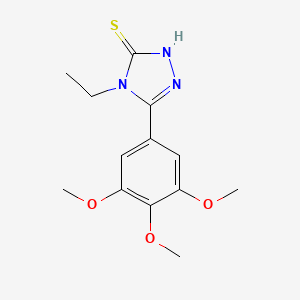

![9-(4-ethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2604149.png)

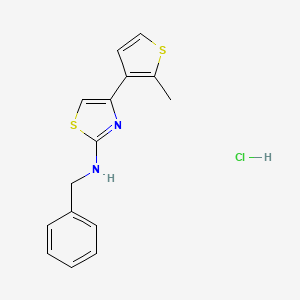

![tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate](/img/structure/B2604152.png)

![2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2604153.png)

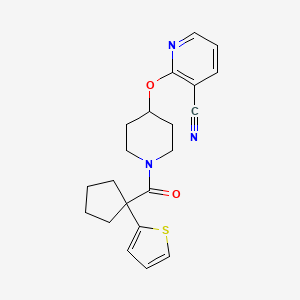

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2604155.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2604157.png)

![3-Phenyl-1-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2604161.png)

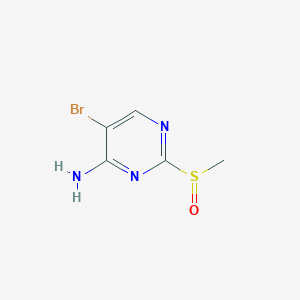

![4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2604163.png)